molecular formula C9H7BClNO2 B3282131 (4-Chloroquinolin-3-yl)boronic acid CAS No. 745784-09-2

(4-Chloroquinolin-3-yl)boronic acid

Cat. No. B3282131
CAS RN: 745784-09-2
M. Wt: 207.42 g/mol
InChI Key: RCOYQAVBYWNJAL-UHFFFAOYSA-N
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Description

“(4-Chloroquinolin-3-yl)boronic acid” is a type of organoborane compound . It is a subclass of borinic acids [R2B(OH)], which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of borinic acids like “(4-Chloroquinolin-3-yl)boronic acid” can be achieved through several methods. One approach involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters). Another strategy is the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Protodeboronation of pinacol boronic esters has also been reported .


Molecular Structure Analysis

The molecular formula of “(4-Chloroquinolin-3-yl)boronic acid” is C9H7BClNO2 . Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .


Chemical Reactions Analysis

Borinic acids are used in cross-coupling reactions . They have been applied in Suzuki–Miyaura couplings . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloroquinolin-3-yl)boronic acid” include a boiling point of 431.4±48.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of (4-Chloroquinolin-3-yl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a type of organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that forms a carbon-carbon bond between two organic groups .

Mode of Action

The mode of action of (4-Chloroquinolin-3-yl)boronic acid involves its interaction with a transition metal catalyst, typically palladium . The process begins with the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd-C bond . This is followed by transmetalation, where the boronic acid group is transferred from boron to palladium . The resulting organopalladium complex then undergoes reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by (4-Chloroquinolin-3-yl)boronic acid, is a key biochemical pathway in organic synthesis .

Pharmacokinetics

The pharmacokinetics of (4-Chloroquinolin-3-yl)boronic acid, like other boronic acids, is influenced by its stability and reactivity . Boronic acids are generally stable and readily prepared, making them suitable for use in various chemical reactions . .

Result of Action

The primary result of the action of (4-Chloroquinolin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules . The ability to form carbon-carbon bonds in a controlled and selective manner is crucial for the development of new drugs and therapies .

Action Environment

The action of (4-Chloroquinolin-3-yl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires mild and functional group tolerant conditions . Additionally, certain boronic acids, including (4-Chloroquinolin-3-yl)boronic acid, can decompose in air, affecting their stability and efficacy . Therefore, the reaction conditions and storage environment play a crucial role in the action of this compound .

Safety and Hazards

Safety information for similar compounds suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .

Future Directions

Borinic acids, including “(4-Chloroquinolin-3-yl)boronic acid”, have potential applications in various fields including catalysis, materials science, biology, imaging, etc . Their synthesis and applications are being extensively explored, and new methods for their preparation are being developed .

properties

IUPAC Name

(4-chloroquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOYQAVBYWNJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2N=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694503
Record name (4-Chloroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloroquinolin-3-yl)boronic acid

CAS RN

745784-09-2
Record name B-(4-Chloro-3-quinolinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745784-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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